4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a phenolic hydroxyl group attached to a benzodiazole moiety, specifically a chloro-substituted ethyl derivative. Its molecular formula is C17H18ClN3O, and it has garnered attention for its potential applications in medicinal chemistry and biological research.
4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is classified as a phenolic compound due to the presence of the hydroxyl (-OH) group attached to an aromatic ring. Additionally, it falls under the category of heterocyclic compounds because of its benzodiazole structure, which contains nitrogen atoms within its ring system.
The synthesis of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields. Microwave-assisted synthesis has been noted for improving reaction times and yields in similar chemical transformations .
The molecular structure of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol features:
The molecular weight of this compound is approximately 299.8 g/mol, with a melting point that can vary based on purity and specific synthesis methods. Crystallographic data may provide insights into its solid-state structure and intermolecular interactions .
4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol can participate in various chemical reactions typical for phenolic compounds:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed effectively. The presence of both nitrogen and oxygen functionalities in the molecule allows for diverse reactivity patterns .
The mechanism of action for compounds like 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol often involves interactions with biological targets such as enzymes or receptors. Specific pathways may include:
The physical properties of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol include:
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide further insights into its structure and functional groups .
4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol has several potential applications:
The synthesis of 4-(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol (CAS: 1552159-26-8, MW: 272.73 g/mol) requires precise sequential transformations to construct its benzodiazole core while regioselectively introducing the phenolic moiety [4]. Two principal strategies dominate the literature:
Suzuki-Miyaura Cross-Coupling Route: This approach begins with halogenated precursors, typically 4-bromo-1-fluoro-2-nitrobenzene. Nucleophilic aromatic substitution (SNAr) with ethylamine installs the ethylamino group, followed by palladium-catalyzed coupling with 4-hydroxyphenylboronic acid derivatives. Microwave-assisted Suzuki coupling (150°C, 3h) using PdCl₂(dppf)·DCM catalyst and potassium phosphate base achieves near-quantitative yields of biphenyl intermediates. Subsequent nitro reduction (Na₂S₂O₄, 81% yield) and acid-catalyzed cyclization completes the benzodiazole ring [3] [4].
Reductive Cyclization Pathway: An alternative route employs 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol coupled with N-ethyl-4-chloro-1,2-diaminobenzene derivatives. Cyclodehydration under acidic conditions (AcOH, reflux) forms the benzodiazole scaffold while preserving the unprotected phenol. This method circumvents regioselectivity challenges associated with electrophilic phenolic substitutions [2] [4].
Critical challenges include:
Table 1: Comparative Synthetic Routes for 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
Strategy | Key Steps | Yield (%) | Advantages |
---|---|---|---|
Suzuki-Cyclization | SNAr → Suzuki → Reduction → Cyclization | 81 (over 3 steps) | Late-stage phenol introduction, high regiocontrol |
Boronate Cyclization | Boronate formation → Cyclodehydration | 75 | Fewer steps, no nitro reduction required |
Transition Metal Catalysis: Palladium complexes enable efficient benzodiazole cyclization through C–N coupling. Pd(OAc)₂/Xantphos systems catalyze the condensation of N-ethyl-1,2-diamino-4-chlorobenzene with ortho-halo-substituted phenols at 80–100°C, achieving >85% conversion. This method allows direct phenolic group incorporation pre-cyclization but requires careful halogen positioning to prevent regioisomers [9]. Photoredox catalysis (e.g., Ru(bpy)₃Cl₂) facilitates radical-mediated benzodiazole formation under visible light, particularly effective for electron-deficient diamines. This ambient-temperature process prevents phenol degradation but faces scalability limitations [8].
Directed C–H Functionalization: Modern approaches leverage the phenol group as an innate directing group for Csp²–H activation. Ru(II) catalysts enable direct ortho-alkylation of phenols with diazo compounds, followed by ring closure with diamines. Key innovations include:
Table 2: Catalytic Systems for Benzodiazole-Phenol Synthesis
Catalyst | Reaction Type | Yield (%) | Key Innovation |
---|---|---|---|
PdCl₂(dppf)·DCM/K₃PO₄ | Suzuki-Miyaura | 94 | Microwave acceleration, boronate ester coupling |
Ru(bpy)₃Cl₂/blue LED | Photoredox cyclization | 78 | Radical initiation, mild conditions |
Pd(OAc)₂/Xantphos | C–N coupling | 87 | Direct phenol incorporation |
Transitioning from batch to continuous flow reactors addresses critical scalability challenges in benzodiazole-phenol synthesis:
Nitro Reduction Optimization: Batch hydrogenation of nitro intermediates using Pd/C under H₂ pressure risks isoxazole N–O bond cleavage (observed in ISOX-DUAL synthesis [3]). Continuous flow hydrogenation with Pt/C catalysts at 50 bar H₂ achieves quantitative reduction in <10 minutes residence time, preventing over-reduction.
Photoredox Steps: Tubular photoreactors with immobilized [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst enable scalable light-mediated cyclization. A 0.5 mm microfluidic channel under 450 nm LED irradiation (flow rate: 0.1 mL/min) delivers 1.0 mmol/hour productivity – 5× higher than batch [3] [8].
Multi-Step Integration: A demonstrated three-stage continuous system combines:
Key economic drivers include:
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